molecular formula C9H13ClN4O B11881513 5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B11881513
M. Wt: 228.68 g/mol
InChI Key: XBTZLEMAFPVLTJ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the reaction of 5-chloro-1-methylpyrazin-2(1H)-one with piperazine under specific conditions. The reaction may require a solvent such as ethanol or methanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or as a building block for other compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methylpyrazin-2(1H)-one: Lacks the piperazine moiety.

    1-Methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one: Lacks the chlorine atom.

Uniqueness

5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of both the chlorine atom and the piperazine moiety, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

5-chloro-1-methyl-3-piperazin-1-ylpyrazin-2-one

InChI

InChI=1S/C9H13ClN4O/c1-13-6-7(10)12-8(9(13)15)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3

InChI Key

XBTZLEMAFPVLTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)N2CCNCC2)Cl

Origin of Product

United States

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